

Mass Spectrometry of Methyl 3-methoxy-4-nitrobenzoate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methyl 3-methoxy-4-nitrobenzoate

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This technical guide provides a comprehensive overview of the mass spectrometry of **Methyl 3-methoxy-4-nitrobenzoate** (C₉H₉NO₅), a compound of interest in various chemical and pharmaceutical research domains. This document details its electron ionization (EI) mass spectrum, fragmentation patterns, and a standardized experimental protocol for its analysis.

Compound Information

Methyl 3-methoxy-4-nitrobenzoate is an organic compound with a molecular weight of 211.17 g/mol [1]. Its structure, featuring a nitro group and a methoxy group on the benzene ring, gives rise to a characteristic fragmentation pattern under mass spectrometric analysis.

Property	Value
Molecular Formula	C ₉ H ₉ NO ₅
Molecular Weight	211.17 g/mol [1]
CAS Number	5081-37-8[1]
IUPAC Name	Methyl 3-methoxy-4-nitrobenzoate[1]

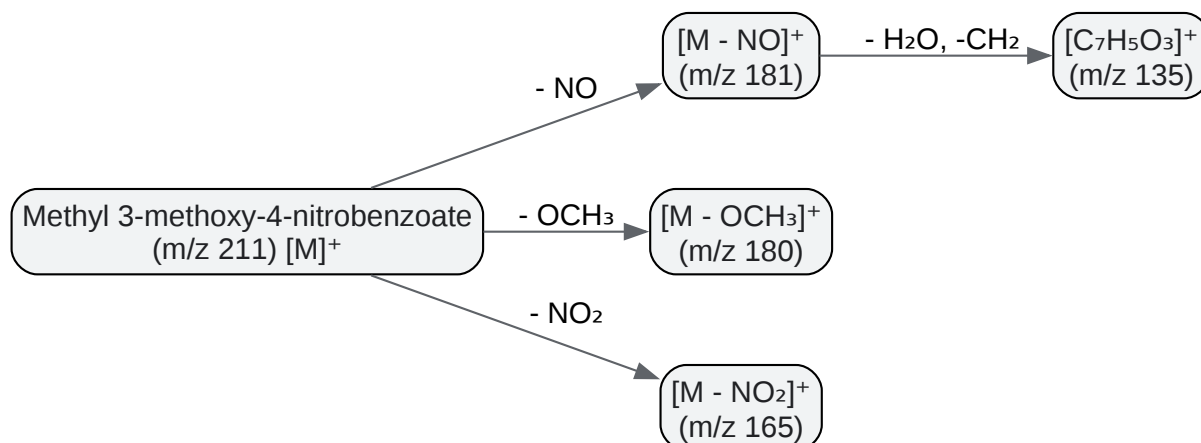
Electron Ionization Mass Spectrometry Data

The mass spectrum of **Methyl 3-methoxy-4-nitrobenzoate** obtained via electron ionization (EI) reveals several key fragments. The data presented in the following table is derived from the NIST Mass Spectrometry Data Center.[1]

m/z	Relative Intensity (%)	Proposed Fragment Ion
211	45	[M] ⁺ (Molecular Ion)
181	100	[M - NO] ⁺
180	30	[M - OCH ₃] ⁺
165	35	[M - NO ₂] ⁺
151	20	[M - COOCH ₃] ⁺
135	55	[C ₇ H ₅ O ₃] ⁺
107	25	[C ₇ H ₇ O] ⁺
77	30	[C ₆ H ₅] ⁺
51	20	[C ₄ H ₃] ⁺

Fragmentation Pathway

Under electron ionization, **Methyl 3-methoxy-4-nitrobenzoate** undergoes a series of fragmentation events. The primary fragmentations involve the loss of the nitro and methoxy groups and their components. A proposed fragmentation pathway is illustrated below. The mass spectral fragmentation of aromatic nitro compounds is typically influenced by the position of the nitro group and other substituents, with common pathways including the loss of the nitro group (NO₂), a neutral oxygen atom (O), or nitric oxide (NO).



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Caption: Proposed fragmentation pathway of **Methyl 3-methoxy-4-nitrobenzoate**.

Experimental Protocols

A standard protocol for the analysis of **Methyl 3-methoxy-4-nitrobenzoate** using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is provided below.

Sample Preparation

- Dissolution: Accurately weigh and dissolve 1-2 mg of **Methyl 3-methoxy-4-nitrobenzoate** in 1 mL of a high-purity volatile solvent such as methanol or dichloromethane.
- Dilution: Dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 10-100 µg/mL.

Gas Chromatography (GC) Conditions

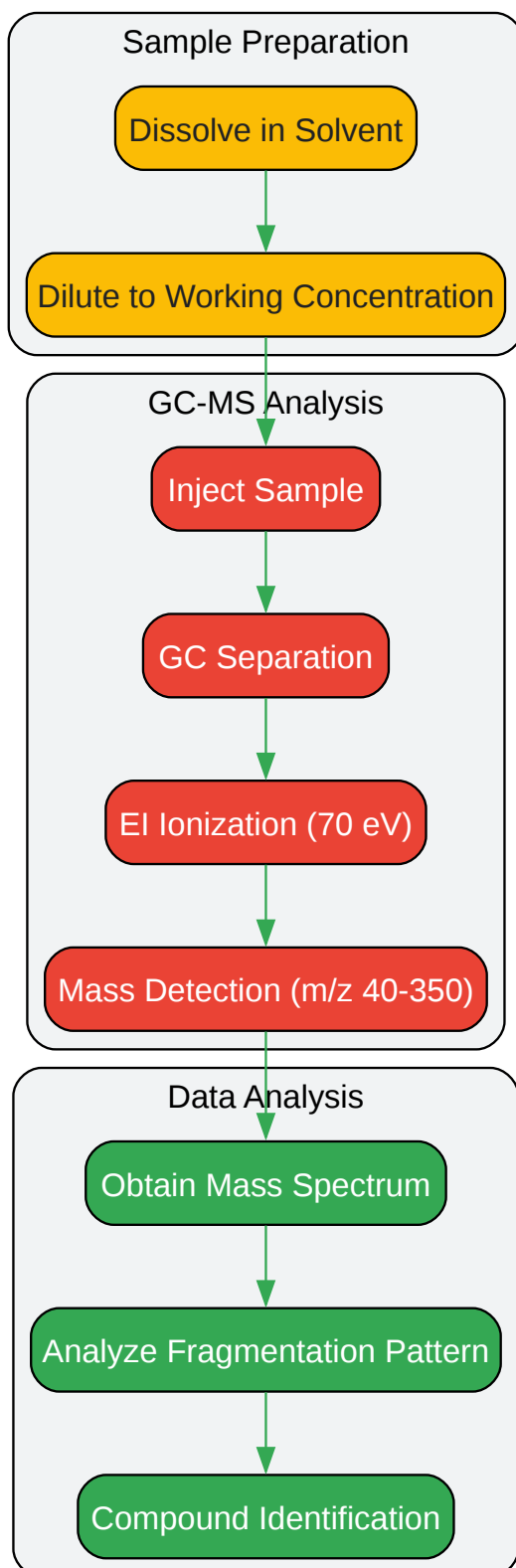
- Injector: Split/splitless injector, operated in splitless mode at 250°C.
- Column: A 30 m x 0.25 mm internal diameter, 0.25 µm film thickness, fused-silica capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp: Increase at a rate of 15°C/min to 280°C.
 - Final hold: Maintain at 280°C for 5-10 minutes.

Mass Spectrometry (MS) Conditions

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.[\[2\]](#)
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 40 to 350.

The following diagram illustrates the general experimental workflow for the GC-MS analysis of **Methyl 3-methoxy-4-nitrobenzoate**.



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Caption: General workflow for GC-MS analysis.

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References

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- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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